Payload Loading Capacity: Mal-bis-PEG3-DBCO Enables DAR 8 vs. Linear Linker DAR 4
The branched heterotrifunctional architecture of Mal-bis-PEG3-DBCO provides two DBCO click chemistry handles per maleimide conjugation site, enabling a 1:2 azide-to-linker stoichiometry . In contrast, linear heterobifunctional linkers such as DBCO-PEG4-Maleimide contain a single DBCO group and are limited to a 1:1 payload attachment ratio per conjugation site . Using a two-step MTGase-mediated conjugation strategy with DBCO–PEG3–drug modules, this bis-DBCO architecture supports the construction of homogeneous ADCs with drug-to-antibody ratios (DAR) of 4 or 8, whereas mono-DBCO linkers are structurally restricted to DAR values not exceeding the number of available conjugation sites [1].
| Evidence Dimension | Maximum drug-to-antibody ratio (DAR) achievable per antibody conjugation site |
|---|---|
| Target Compound Data | DAR 8 achievable via branched bis-DBCO linker conjugation |
| Comparator Or Baseline | Linear mono-DBCO linker: DAR ≤ 4 (limited by site availability, maximum 1:1 payload per site) |
| Quantified Difference | 2-fold higher theoretical payload capacity per linker attachment site |
| Conditions | MTGase-mediated site-specific conjugation followed by SPAAC with DBCO–PEG3–drug modules in aqueous buffer |
Why This Matters
Higher DAR capacity enables increased cytotoxic payload delivery per antibody, potentially improving therapeutic index in oncology applications where high drug loading is clinically desirable.
- [1] S. Takayanagi et al. Construction and characterization of homogeneous anti-LILRB4 ADCs. Fig. 2. PMCID: PMC7921214. View Source
